Cas no 2355245-16-6 (3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers)
2355245-16-6 structure
Product Name:3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
Numéro CAS:2355245-16-6
Le MF:C11H10BrClO2
Mégawatts:289.552901744843
MDL:MFCD32874848
CID:5655367
PubChem ID:155822333
Update Time:2025-05-27
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers Propriétés chimiques et physiques
Nom et identifiant
-
- 2355245-16-6
- EN300-27160253
- 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
- 3-(5-bromo-2-chlorophenyl)cyclobutane-1-carbox ylic acid
- Cyclobutanecarboxylic acid, 3-(5-bromo-2-chlorophenyl)-
- 3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
-
- MDL: MFCD32874848
- Piscine à noyau: 1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15)
- La clé Inchi: BTSVZVHBCKZPRA-UHFFFAOYSA-N
- Sourire: BrC1=CC=C(C(=C1)C1CC(C(=O)O)C1)Cl
Propriétés calculées
- Qualité précise: 287.95527g/mol
- Masse isotopique unique: 287.95527g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 2
- Complexité: 253
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 37.3Ų
Propriétés expérimentales
- Dense: 1.649±0.06 g/cm3(Predicted)
- Point d'ébullition: 380.6±42.0 °C(Predicted)
- Le PKA: 4.56±0.40(Predicted)
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27160253-1g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2355245-16-6 | 95% | 1g |
$1500.0 | 2023-09-10 | |
| Enamine | EN300-27160253-5g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2355245-16-6 | 95% | 5g |
$4349.0 | 2023-09-10 | |
| Enamine | EN300-27160253-10g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2355245-16-6 | 95% | 10g |
$6450.0 | 2023-09-10 | |
| Enamine | EN300-27160253-0.05g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 0.05g |
$347.0 | 2025-03-20 | |
| Enamine | EN300-27160253-0.1g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 0.1g |
$518.0 | 2025-03-20 | |
| Enamine | EN300-27160253-0.25g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-27160253-0.5g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
| Enamine | EN300-27160253-1.0g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-27160253-2.5g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-27160253-5.0g |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
2355245-16-6 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers Littérature connexe
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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